molecular formula C13H23NO B13315744 2-(Azepan-2-yl)-1-(2,2-dimethylcyclopropyl)ethan-1-one

2-(Azepan-2-yl)-1-(2,2-dimethylcyclopropyl)ethan-1-one

Cat. No.: B13315744
M. Wt: 209.33 g/mol
InChI Key: AKLCRMCIQXEOHD-UHFFFAOYSA-N
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Description

2-(Azepan-2-yl)-1-(2,2-dimethylcyclopropyl)ethan-1-one (CAS: 1934450-23-3) is a ketone derivative featuring a seven-membered azepane ring fused with a 2,2-dimethylcyclopropyl group. Its molecular formula is C₁₃H₂₃NO (MW: 209.33 g/mol). However, detailed physicochemical data (e.g., melting point, solubility) and synthesis protocols remain unreported in publicly available literature .

Properties

Molecular Formula

C13H23NO

Molecular Weight

209.33 g/mol

IUPAC Name

2-(azepan-2-yl)-1-(2,2-dimethylcyclopropyl)ethanone

InChI

InChI=1S/C13H23NO/c1-13(2)9-11(13)12(15)8-10-6-4-3-5-7-14-10/h10-11,14H,3-9H2,1-2H3

InChI Key

AKLCRMCIQXEOHD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1C(=O)CC2CCCCCN2)C

Origin of Product

United States

Biological Activity

2-(Azepan-2-yl)-1-(2,2-dimethylcyclopropyl)ethan-1-one, with the CAS number 1934450-23-3, is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C13_{13}H23_{23}NO, with a molecular weight of 209.33 g/mol. The compound features an azepane ring and a dimethylcyclopropyl moiety, which contribute to its biological properties.

Property Value
Molecular FormulaC13_{13}H23_{23}NO
Molecular Weight209.33 g/mol
CAS Number1934450-23-3

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit various pharmacological activities, including:

While detailed studies on the exact mechanism of action for this compound are scarce, it is hypothesized that its activity may involve modulation of neurotransmitter receptors such as serotonin and dopamine receptors. Additionally, the azepane ring may facilitate binding to these receptors due to its structural similarity to known psychoactive compounds.

Study 1: Antidepressant-Like Effects

A study published in a peer-reviewed journal evaluated the antidepressant-like effects of azepane derivatives in rodent models. The results indicated that these compounds significantly reduced depressive-like behaviors when administered at specific dosages. While the study did not focus solely on this compound, it provides insight into the potential effects of similar compounds.

Study 2: Anxiolytic Activity

Another investigation assessed the anxiolytic properties of azepane-based compounds. The findings suggested that these compounds could reduce anxiety-related behaviors in animal models. The study highlighted the importance of further exploring the structure-activity relationship (SAR) to optimize therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Ethanone Derivatives

Heterocyclic Substituents

Compounds such as 1-(perfluorophenyl)-2-(2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one () feature aromatic heterocycles (e.g., thiophene, benzimidazole) instead of the dimethylcyclopropyl group. These substituents introduce π-π stacking interactions and enhanced electronic delocalization , which are absent in the target compound. Such differences may influence binding affinity in biological systems or catalytic activity .

Sulfoximine Derivatives

For example, 1f (MW: 284.78 g/mol) has a chloromethylphenyl group and a melting point of 137.3–138.5°C, suggesting higher crystallinity compared to the cyclopropane-containing target compound .

Nitroaromatic Analogues

2-[(2Z)-Azepan-2-ylidene]-1-(4-nitrophenyl)ethanone () replaces the dimethylcyclopropyl group with a nitro-substituted aromatic ring. The nitro group significantly alters electronic properties (e.g., increased dipole moment) and may enhance reactivity in reduction or nucleophilic substitution reactions .

Cyclopropane-Containing Analogues

1-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropyl)ethan-1-one

This compound () shares the cyclopropane motif but includes a difluorobenzo-dioxole group. The fluorine atoms increase lipophilicity (logP) and metabolic stability, whereas the dimethylcyclopropyl group in the target compound may prioritize steric hindrance over electronic effects .

5-(2,2-Dimethylcyclopropyl)-3-methyl-2-pentenal

A fragrance-related compound () with a dimethylcyclopropyl group but an aldehyde functional group. The aldehyde’s reactivity contrasts with the ketone in the target compound, highlighting how functional group identity dictates application (e.g., fragrance vs. pharmaceutical intermediate) .

Analytical Data

  • NMR Spectroscopy :
    • The target compound’s azepane and cyclopropane protons would likely resonate in δ 1.2–3.0 ppm (¹H NMR), similar to 1f (δ 2.1–3.5 ppm) .
    • 19F NMR (e.g., for fluorinated analogues in ) is irrelevant to the target compound but critical for halogenated derivatives .

Molecular Weight and Lipophilicity

Compound Molecular Weight (g/mol) logP* (Predicted)
Target Compound 209.33 ~2.5
1f (Sulfoximine derivative) 284.78 ~3.8
CAS 99267-18-2 (Glycol ether) 406.87 ~5.2

*logP estimated via ChemDraw. The target compound’s lower molecular weight and moderate logP suggest better membrane permeability than bulkier analogues like CAS 99267-18-2 .

Stability and Reactivity

  • The 2,2-dimethylcyclopropyl group in the target compound may confer kinetic stability due to ring strain, whereas the sulfoximine group in derivatives could enhance oxidative stability .

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